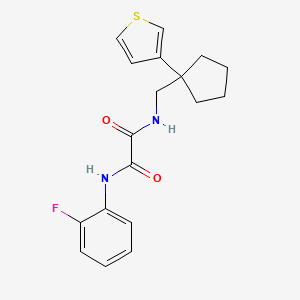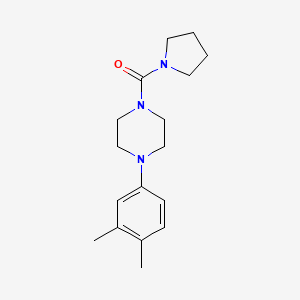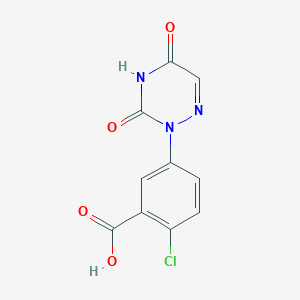
2-Chloro-5-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-YL)benzoic acid
Descripción general
Descripción
2-Chloro-5-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-YL)benzoic acid, commonly known as CDTBA, is an organic compound belonging to the class of benzoic acids. CDTBA is an important intermediate used in many synthetic processes and has a wide range of applications in the pharmaceutical and agricultural industries. It is also used as a corrosion inhibitor in the production of polymers, plastics, and resins. CDTBA is an important building block for the synthesis of various compounds and is used in various research studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Triazines are foundational in developing compounds with potential cardiogenetic activity through one-pot synthesis routes, indicating their role in cellular differentiation and therapeutic applications (Linder, Schnürch, & Mihovilovic, 2018).
- Research has also focused on the synthesis of triazine derivatives, exploring their structural dynamics and potential for forming supramolecular structures through hydrogen bonding, showcasing the compound's versatility in material science and nanochemistry applications (Thanigaimani, Khalib, Razak, Lavanya, & Balasubramani, 2013).
Material Science and Engineering
- Triazine derivatives have been utilized in the cyclopolymerization processes to create block and tristar copolymers, highlighting their significant potential in the development of new polymeric materials with specific structural and functional properties (Mayershofer, Nuyken, & Buchmeiser, 2006).
- Furthermore, the conversion of carboxy groups into triazine groups has been applied to the preparation of potential antifungal products, demonstrating the chemical flexibility and application in creating bioactive compounds (Oudir, Rigo, Hénichart, & Gautret, 2006).
Pharmacological Potential
- Anticancer studies on copper(II) and manganese(II) complexes with triazine derivatives highlight their potential therapeutic efficacy against various cancer cell lines, underscoring the biocompatibility and pharmacological relevance of these compounds (Refat, El‐Deen, El-Garib, & Abd El-Fattah, 2015).
Propiedades
IUPAC Name |
2-chloro-5-(3,5-dioxo-1,2,4-triazin-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O4/c11-7-2-1-5(3-6(7)9(16)17)14-10(18)13-8(15)4-12-14/h1-4H,(H,16,17)(H,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVVNHOUDKRXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)NC(=O)C=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

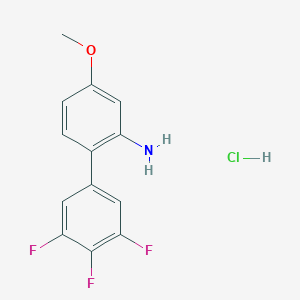
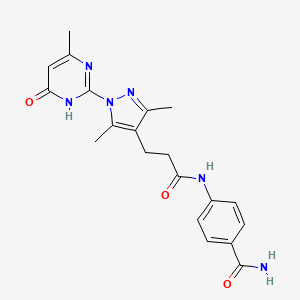
![N-(3-chloro-2-methylphenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2737982.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2737983.png)
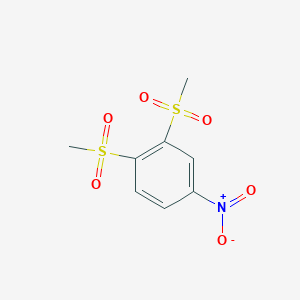
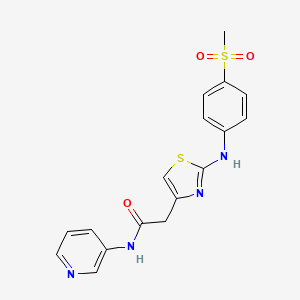


![5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2737992.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide](/img/structure/B2737993.png)

![N-(3-methoxyphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2737998.png)
